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Compound of Interest

Compound Name: Anthopleurin-A

Cat. No.: B1591305 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Anthopleurin-A (AP-A) is a 49-amino acid polypeptide toxin isolated from the sea anemone

Anthopleura xanthogrammica. It is a potent cardiotonic agent that enhances myocardial

contractility by targeting voltage-gated sodium channels (Nav). Specifically, AP-A binds to

receptor site 3 on the extracellular face of the Nav channel, primarily interacting with the S3-S4

loop of domain IV. This interaction slows the channel's inactivation, leading to a prolonged

influx of sodium ions during an action potential and consequently, a positive inotropic effect on

the heart.[1][2][3][4][5][6] The unique mechanism of action and high therapeutic index of

Anthopleurin-A compared to traditional cardiac glycosides make it an attractive subject for

cardiovascular drug development.[1]

This document provides a detailed protocol for the chemical synthesis of Anthopleurin-A using

Fmoc-based solid-phase peptide synthesis (SPPS), including strategies for the formation of its

three critical disulfide bonds. Additionally, it outlines methods for the purification and

characterization of the synthetic peptide and provides a visual representation of its mechanism

of action.
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Reagent Supplier Grade

Fmoc-Gly-Wang Resin Various
100-200 mesh, 0.5-1.0 mmol/g

loading

Fmoc-amino acids (with side-

chain protection)
Various Synthesis Grade

HBTU (2-(1H-benzotriazol-1-

yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate)

Various Synthesis Grade

HOBt (Hydroxybenzotriazole) Various Synthesis Grade

DIPEA (N,N-

Diisopropylethylamine)
Various Synthesis Grade

Piperidine Various Synthesis Grade

DMF (N,N-Dimethylformamide) Various
Anhydrous, Peptide Synthesis

Grade

DCM (Dichloromethane) Various
Anhydrous, Peptide Synthesis

Grade

TFA (Trifluoroacetic acid) Various Reagent Grade

TIS (Triisopropylsilane) Various Reagent Grade

EDT (1,2-Ethanedithiol) Various Reagent Grade

Diethyl ether Various Anhydrous

Acetonitrile Various HPLC Grade

Water Various HPLC Grade

Iodine Various ACS Reagent Grade

Guanidine Hydrochloride Various Molecular Biology Grade

Tris buffer Various Molecular Biology Grade
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Solid-Phase Peptide Synthesis (SPPS) of Linear
Anthopleurin-A
The synthesis of the 49-residue linear peptide backbone of Anthopleurin-A is performed on an

automated peptide synthesizer using Fmoc/tBu chemistry.

Amino Acid Sequence of Anthopleurin-A:

GVSCLCDSDGPSVRGNTLSGTLWLYPSGCPSGWHNCKAHGPTIGYCCKG

Side-Chain Protecting Groups: An orthogonal protection strategy is crucial for the correct

formation of the three disulfide bridges. A combination of acid-labile (Trt) and other selectively

removable protecting groups for cysteine is recommended. For this protocol, we will use Fmoc-

Cys(Trt)-OH for the majority of cysteine residues and employ a strategy for regioselective

disulfide bond formation in the subsequent steps. Other standard acid-labile protecting groups

are used for other amino acids (e.g., Boc for Lys and Trp; tBu for Ser, Thr, Asp, Glu, and Tyr;

Pbf for Arg).

Protocol:

Resin Swelling: Swell 0.1 mmol of Fmoc-Gly-Wang resin in DMF for 30 minutes in a reaction

vessel.

Fmoc Deprotection: Remove the Fmoc group from the resin-bound glycine by treating with

20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual

piperidine and by-products.

Amino Acid Coupling:

Pre-activate the next Fmoc-amino acid (4 equivalents) with HBTU (3.95 equivalents) and

HOBt (4 equivalents) in DMF.

Add DIPEA (8 equivalents) to the activated amino acid solution.

Add the activated amino acid solution to the resin and allow to couple for 1-2 hours.
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Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating

incomplete coupling), repeat the coupling step.

Washing: Wash the resin with DMF (5x) and DCM (3x).

Repeat Cycles: Repeat the deprotection, washing, and coupling cycles for each amino acid

in the Anthopleurin-A sequence.

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc

group using 20% piperidine in DMF.

Final Washing and Drying: Wash the peptidyl-resin extensively with DMF, DCM, and finally

with diethyl ether. Dry the resin under vacuum.

Cleavage and Global Deprotection
The peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are

removed simultaneously.

Cleavage Cocktail (Reagent K):[7][8]

TFA: 82.5%

Phenol: 5%

Water: 5%

Thioanisole: 5%

1,2-Ethanedithiol (EDT): 2.5%

Protocol:

Place the dried peptidyl-resin in a round-bottom flask.

Add the freshly prepared Reagent K (10 mL per 0.1 mmol of peptide).

Stir the mixture at room temperature for 2-4 hours. The presence of multiple arginine

residues may necessitate a longer cleavage time.[7]
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Filter the resin and wash it with a small amount of fresh TFA.

Precipitate the cleaved peptide by adding the TFA filtrate to cold diethyl ether (10-fold volume

excess).

Centrifuge the mixture to pellet the crude peptide.

Wash the peptide pellet with cold diethyl ether three times to remove scavengers.

Dry the crude linear peptide under vacuum.

Disulfide Bond Formation
Formation of the three disulfide bonds in the correct connectivity (Cys4-Cys46, Cys6-Cys36,

Cys29-Cys47) is a critical step. A common strategy involves a controlled oxidation in a redox

buffer.

Protocol:

Dissolve the crude linear peptide in a folding buffer (e.g., 0.1 M Tris, 1 M Guanidine-HCl, pH

8.0) at a low concentration (0.1-0.5 mg/mL) to favor intramolecular disulfide bond formation.

Allow the solution to stir gently, exposed to air, at room temperature for 24-48 hours.

Monitor the folding and oxidation process by reverse-phase HPLC (RP-HPLC). The correctly

folded isomer should present a distinct peak with a shorter retention time compared to the

linear, reduced peptide.

Once the reaction is complete, acidify the solution with a small amount of TFA to quench the

oxidation.

Purification and Characterization
The final folded Anthopleurin-A is purified by preparative RP-HPLC and characterized by

mass spectrometry and analytical HPLC.

Purification Protocol:
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Filter the acidified folding solution to remove any precipitate.

Load the solution onto a preparative C18 RP-HPLC column.

Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA). A

typical gradient would be from 5% to 65% acetonitrile over 60 minutes.

Collect fractions and analyze them by analytical RP-HPLC to identify those containing the

pure peptide.

Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Characterization:

Analytical RP-HPLC: Assess the purity of the final product. The purity should be >95%.

Mass Spectrometry (ESI-MS): Confirm the molecular weight of the synthetic Anthopleurin-
A. The expected monoisotopic mass is approximately 5040.23 Da.

Data Presentation
Parameter Expected Value Method

Peptide Sequence

GVSCLCDSDGPSVRGNTLSG

TLWLYPSGCPSGWHNCKAH

GPTIGYCCKG

Sequence Analysis

Number of Amino Acids 49 Sequence Analysis

Molecular Weight (Mono) ~5040.23 Da Mass Spectrometry

Purity >95% Analytical RP-HPLC

Biological Activity
Positive inotropic effect on

cardiac myocytes
In vitro bioassay

Visualizations
Solid-Phase Peptide Synthesis Workflow
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Caption: Workflow for the solid-phase synthesis of Anthopleurin-A.
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Caption: Mechanism of action of Anthopleurin-A on cardiomyocytes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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